6,11-Dihydrodibenzo[b,e]oxepin-11-ol
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Overview
Description
6,11-Dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol This compound is known for its structural complexity, featuring a dibenzoxepin core, which is a seven-membered ring fused to two benzene rings
Preparation Methods
The synthesis of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves several steps. One common method includes the reaction of an aldehyde with chloroform and an aqueous base to form an α-hydroxy dicarboxylic acid. This intermediate is then cyclized and reduced to yield the desired oxepin compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions.
Chemical Reactions Analysis
6,11-Dihydrodibenzo[b,e]oxepin-11-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation and various bases for cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dihydrodibenzo[b,e]oxepin-11-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential antimicrobial properties.
Industry: Its derivatives are used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets. For instance, its derivatives, such as olopatadine, act as selective histamine H1-receptor antagonists, inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes . This inhibition helps in reducing allergic responses and inflammation.
Comparison with Similar Compounds
6,11-Dihydrodibenzo[b,e]oxepin-11-ol can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6,11-dihydrobenzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C14H12O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 |
InChI Key |
USEUIZFNMZIVML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3O1)O |
Origin of Product |
United States |
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